molecular formula C13H16BrN3O2S2 B2671241 N-(4-(1H-pyrazol-1-yl)cyclohexyl)-5-bromothiophene-2-sulfonamide CAS No. 2309569-06-8

N-(4-(1H-pyrazol-1-yl)cyclohexyl)-5-bromothiophene-2-sulfonamide

Numéro de catalogue: B2671241
Numéro CAS: 2309569-06-8
Poids moléculaire: 390.31
Clé InChI: GURCOBPVVXWRBK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound is a sulfonamide derivative, which is a class of organic compounds sharing a common functional group commonly represented as -SO2NH2 . Sulfonamides are known for their use in medicinal chemistry, particularly as antibiotics .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as 4-(1H-Pyrazol-1-yl)benzenesulfonamides have been synthesized in various steps with acceptable reaction procedures .


Molecular Structure Analysis

The molecule contains a pyrazole ring, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a cyclohexyl group, a bromothiophene group, and a sulfonamide group .

Applications De Recherche Scientifique

Synthesis and Biological Evaluation in Drug Development

The synthesis and biological evaluation of sulfonamide-containing derivatives, including pyrazole classes, have been extensively studied for their potential as cyclooxygenase-2 (COX-2) inhibitors. These compounds, through extensive structure-activity relationship (SAR) studies, have shown significant potential in inhibiting COX-2 both in vitro and in vivo, leading to the identification of potent compounds like celecoxib for the treatment of conditions such as rheumatoid arthritis and osteoarthritis (T. Penning et al., 1997). This highlights the therapeutic potential of sulfonamide derivatives in anti-inflammatory and analgesic drug development.

Carbonic Anhydrase and Acetylcholinesterase Inhibition

Sulfonamide derivatives have shown significant inhibition against human carbonic anhydrase (hCA) isoenzymes and acetylcholinesterase (AChE) enzyme. These properties suggest potential applications in treating diseases related to these enzymes, such as glaucoma, epilepsy, and Alzheimer's disease. The inhibition potency and low cytotoxicity of these derivatives make them promising candidates for developing new inhibitors with therapeutic applications (Dilan Ozmen Ozgun et al., 2019).

Antiviral and Antimicrobial Activities

Studies have also explored the antiviral and antimicrobial activities of sulfonamide derivatives. For example, novel sulfonamides have been synthesized and shown to possess anti-tobacco mosaic virus activity, indicating potential applications in antiviral research and treatment strategies (Zhuo Chen et al., 2010). Additionally, novel heterocyclic compounds containing sulfonamido moieties have been synthesized, showing promising antibacterial activities, suggesting their use as potential antimicrobial agents (E. Darwish et al., 2014).

Anticancer Properties

The anticancer evaluation of pyrazole-sulfonamide derivatives has revealed that these compounds can exhibit antiproliferative activities against cancer cell lines. This suggests their potential application in cancer therapy, providing a basis for further investigation into their efficacy and mechanism of action in tumor inhibition (Samet Mert et al., 2014).

Propriétés

IUPAC Name

5-bromo-N-(4-pyrazol-1-ylcyclohexyl)thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrN3O2S2/c14-12-6-7-13(20-12)21(18,19)16-10-2-4-11(5-3-10)17-9-1-8-15-17/h1,6-11,16H,2-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GURCOBPVVXWRBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NS(=O)(=O)C2=CC=C(S2)Br)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.